N-[2-(2-cyclobutylpyrrolidin-1-yl)-2-oxoethyl]-N-methylthiophene-2-carboxamide
Description
N-[2-(2-cyclobutylpyrrolidin-1-yl)-2-oxoethyl]-N-methylthiophene-2-carboxamide is a complex organic compound featuring a thiophene ring, a pyrrolidine ring, and a cyclobutyl group
Properties
IUPAC Name |
N-[2-(2-cyclobutylpyrrolidin-1-yl)-2-oxoethyl]-N-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-17(16(20)14-8-4-10-21-14)11-15(19)18-9-3-7-13(18)12-5-2-6-12/h4,8,10,12-13H,2-3,5-7,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYQOZSVWWQIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC1C2CCC2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-cyclobutylpyrrolidin-1-yl)-2-oxoethyl]-N-methylthiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrrolidine ring, followed by the introduction of the cyclobutyl group and the thiophene ring. The final step involves the formation of the carboxamide linkage.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.
Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via a [2+2] cycloaddition reaction, which is a common method for synthesizing cyclobutane derivatives.
Thiophene Ring Formation: The thiophene ring can be synthesized through a variety of methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.
Carboxamide Formation: The final step involves the coupling of the thiophene ring with the pyrrolidine-cyclobutyl intermediate to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-cyclobutylpyrrolidin-1-yl)-2-oxoethyl]-N-methylthiophene-2-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide linkage can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide linkage can yield the corresponding amine.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: The compound’s structural properties may make it useful in the development of new materials, such as polymers or nanomaterials.
Biological Research: The compound can be used as a tool for studying various biological processes, particularly those involving the thiophene and pyrrolidine rings.
Mechanism of Action
The mechanism of action of N-[2-(2-cyclobutylpyrrolidin-1-yl)-2-oxoethyl]-N-methylthiophene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests that it may interact with proteins or enzymes that have binding sites for thiophene or pyrrolidine rings .
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-oxopyrrolidin-1-yl)ethyl]-N-methylthiophene-2-carboxamide: This compound is similar in structure but lacks the cyclobutyl group.
N-[2-(2-cyclobutylpyrrolidin-1-yl)-2-oxoethyl]-N-methylfuran-2-carboxamide: This compound has a furan ring instead of a thiophene ring.
Uniqueness
N-[2-(2-cyclobutylpyrrolidin-1-yl)-2-oxoethyl]-N-methylthiophene-2-carboxamide is unique due to the presence of both the cyclobutyl and thiophene rings, which may confer unique chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
